Differential CAIX Inhibitory Potency Conferred by the Azepane-1-sulfonyl Moiety in Benzamide Derivatives
A direct derivative of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, specifically compound 26 (a 3-(azepan-1-ylsulfonyl)-N-aryl benzamide), demonstrated potent inhibition of carbonic anhydrase IX (CAIX) with an IC50 of 19 nM [1]. In contrast, a structurally analogous series lacking the azepane ring, based on 3-(phenylsulfonamido)benzamide, required further optimization to achieve comparable potency, with initial hits exhibiting higher micromolar activity [2]. This 100- to 1000-fold difference in potency underscores the critical contribution of the azepane sulfonyl group to high-affinity target engagement.
| Evidence Dimension | CAIX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Derivative (Compound 26) IC50 = 19 nM |
| Comparator Or Baseline | 3-(phenylsulfonamido)benzamide derivatives (Initial series) IC50 ~ 2-10 µM |
| Quantified Difference | Approximately 100- to 1000-fold more potent |
| Conditions | In vitro CAIX enzymatic inhibition assay |
Why This Matters
The demonstrated ability of the azepane-sulfonyl core to yield low nanomolar CAIX inhibitors provides a strong, data-driven rationale for selecting this building block over simpler sulfonyl chlorides when developing potent anticancer agents targeting the tumor microenvironment.
- [1] Khanfar, M. A., et al. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z. Naturforsch. C J. Biosci. 2025, 80 (11-12), 763-767. View Source
- [2] Khanfar, M. A., et al. Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. Med. Chem. 2025, 21 (2), 160-167. View Source
